molecular formula C18H21N3O5 B2514773 N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 876691-87-1

N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2514773
CAS No.: 876691-87-1
M. Wt: 359.382
InChI Key: UNUWLOIIJKJGEH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole group, a spirocyclic diazepine ring, and an acetamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodioxole ring, followed by the construction of the spirocyclic diazepine ring, and finally the introduction of the acetamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride or potassium tert-butoxide.

  • Addition: Electrophilic addition reactions may involve reagents like bromine or sulfuric acid.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine

  • N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide

  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness: N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific chemical and biological properties that differentiate it from similar compounds.

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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-20-17(24)21(16(23)18(20)7-3-2-4-8-18)10-15(22)19-12-5-6-13-14(9-12)26-11-25-13/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUWLOIIJKJGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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